molecular formula C9H12N4O5 B14208581 N-(Isocyanoacetyl)glycylglycylglycine CAS No. 830358-95-7

N-(Isocyanoacetyl)glycylglycylglycine

Cat. No.: B14208581
CAS No.: 830358-95-7
M. Wt: 256.22 g/mol
InChI Key: XRWREJNQJVSIJH-UHFFFAOYSA-N
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Description

N-(Isocyanoacetyl)glycylglycylglycine is a tripeptide derivative featuring a glycylglycylglycine backbone modified with an isocyanoacetyl group at the N-terminus. This compound is part of a broader class of functionalized peptides where substituents such as isocyano, chloro, or acetyl groups are introduced to modulate reactivity, stability, and biological activity.

Properties

CAS No.

830358-95-7

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

2-[[2-[[2-[(2-isocyanoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C9H12N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h2-5H2,(H,11,14)(H,12,15)(H,13,16)(H,17,18)

InChI Key

XRWREJNQJVSIJH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isocyanoacetyl)glycylglycylglycine typically involves the cyanoacetylation of amines. One common method is the reaction of glycine residues with isocyanoacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other functional groups to form the desired peptide sequence. The process involves repeated cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(Isocyanoacetyl)glycylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Isocyanoacetyl)glycylglycylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Isocyanoacetyl)glycylglycylglycine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The substituent on the glycylglycylglycine backbone critically influences physicochemical and biochemical behavior. Key analogs include:

Table 1: Structural Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
N-(Isocyanoacetyl)glycylglycylglycine Isocyanoacetyl C₉H₁₂N₄O₅ 256.22* Isocyano, peptide bonds -
N-(Chloroacetyl)glycylglycylglycine Chloroacetyl C₈H₁₂ClN₃O₅ 265.65 Chloro, peptide bonds
N-Acetylglycylglycine Acetyl C₆H₁₀N₂O₄ 174.16 Acetyl, peptide bonds
Valylglycylglycine Valyl C₉H₁₇N₃O₅ 247.25 Valine residue, peptide bonds
Benzoylmercaptoacetylglycylglycylglycine Benzoylthioacetyl C₁₇H₂₀N₄O₅S 392.43 Benzoyl, thioester, peptide bonds

*Hypothetical calculation based on analogous structures.

  • Isocyanoacetyl group: Likely enhances electrophilicity and reactivity in click chemistry or metal coordination compared to acetyl or chloro groups.
  • Chloroacetyl group : Introduces halogen-based reactivity, enabling nucleophilic substitutions .
  • Benzoylthioacetyl group : Imparts hydrophobicity and radiopharmaceutical utility, as seen in Technetium-99m complexes .
Physicochemical Properties

Thermal Stability
Glycylglycylglycine and its derivatives exhibit distinct thermal behaviors. Under oxidative conditions, glycylglycylglycine shows complex decomposition pathways, while acylated variants (e.g., N-acetyl or chloroacetyl) may exhibit altered stability due to electron-withdrawing substituents .

Adsorption on MOFs Glycylglycylglycine demonstrated pH-dependent adsorption on Zr(IV)-MOFs, with higher adsorption at pH 3.4 than 7.4. Substituents like isocyano or chloroacetyl could enhance hydrophobicity or electrostatic interactions, though direct data are lacking .

Biochemical Interactions

Enzyme Specificity Glycylglycylglycine and its N-substituted derivatives (e.g., acetylglycylglycine) are inactive as substrates for Glycine N-acylase, which is specific to free glycine.

Fragmentation Mechanisms In mass spectrometry, glycylglycylglycine undergoes distinct fragmentation patterns dominated by cleavage at peptide bonds. Substituents like isocyanoacetyl may alter fragmentation pathways due to increased bond polarity .

Table 2: Comparative Properties

Compound Name Thermal Stability Adsorption on MOFs Enzyme Activity Key Applications
Glycylglycylglycine Oxidative decomposition 63% at pH 3.4 Inactive Model peptide studies
N-(Chloroacetyl)glycylglycylglycine Not reported Not tested Not tested Potential synthetic intermediate
Benzoylmercaptoacetylglycylglycylglycine Not reported Not tested Not tested Radiopharmaceuticals

Key Findings and Limitations

  • Reactivity: The isocyano group in this compound likely confers unique reactivity, though direct evidence is absent.
  • Data Gaps: Thermal stability, adsorption, and enzymatic data for this compound require experimental validation.

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